

Elucidation of the Chemical Structure of Diarylheptanoids: A Focus on Hannokinol

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Compound of Interest

Compound Name: *meso-Hannokinol*

Cat. No.: B13408485

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hannokinol is a naturally occurring diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain. First isolated from the seeds of *Alpinia blepharocalyx* in 1995, hannokinol has demonstrated a range of potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.^[1] This technical guide provides a comprehensive overview of the chemical structure elucidation of hannokinol, with a focus on its spectroscopic data and synthetic methodologies.

It is important to note that while the user requested information on "**meso-Hannokinol**," extensive literature searches did not yield specific data for a meso isomer of Hannokinol. A meso compound is an achiral, superimposable mirror image of itself that contains stereocenters. The known natural form, (+)-Hannokinol, is chiral. This document will focus on the well-characterized (+)-Hannokinol and will discuss the stereochemical aspects that would define a meso form.

Chemical Structure and Stereochemistry

The structure of (+)-Hannokinol features a 1,7-diarylheptanoid scaffold with a 1,3-diol moiety in the aliphatic chain. The absolute stereochemistry of the two stereocenters in (+)-Hannokinol has been determined. For a "meso" form of Hannokinol to exist, the two stereocenters would

need to have opposite configurations (R and S) and the molecule would need a plane of symmetry, which is not consistent with the known structure of Hannokinol.

Quantitative Spectroscopic Data

The structural elucidation of (+)-Hannokinol has been accomplished through various spectroscopic techniques. The following table summarizes key quantitative data from ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy.

^1H NMR (CDCl ₃)	Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Multiplicity	Integration
Aromatic Protons	7.47–7.38	-	m	4H
7.36–7.30	-	m	1H	
7.14	8.7	d	2H	
6.98	8.7	d	2H	
Benzylic Protons	5.07	-	s	2H
Aliphatic Protons	3.63	2.4	d	2H
Aldehyde Proton	9.73	2.4	t	1H

^{13}C NMR (CDCl ₃)	Chemical Shift (δ) ppm
Carbonyl Carbon	199.8
Aromatic Carbons	158.3, 137.0, 130.8, 128.8, 128.2, 124.1, 115.5
Benzylic Carbon	70.2
Aliphatic Carbon	49.9

Experimental Protocols

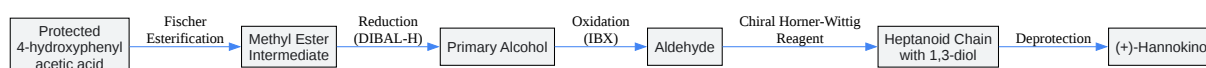
The total synthesis of (+)-Hannokinol has been achieved through various routes. A key strategy involves the use of a chiral Horner-Wittig reagent to introduce the 1,3-diol motif.^[1]

General Procedure for a Key Synthetic Step:

To a solution of a protected 4-hydroxyphenyl acetic acid derivative in methanol, concentrated sulfuric acid is added. The reaction mixture is heated under reflux for several hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, and the organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo to yield the corresponding methyl ester.^[1]

Synthetic Pathway of (+)-Hannokinol

The following diagram illustrates a generalized synthetic approach towards (+)-Hannokinol, highlighting key transformations.



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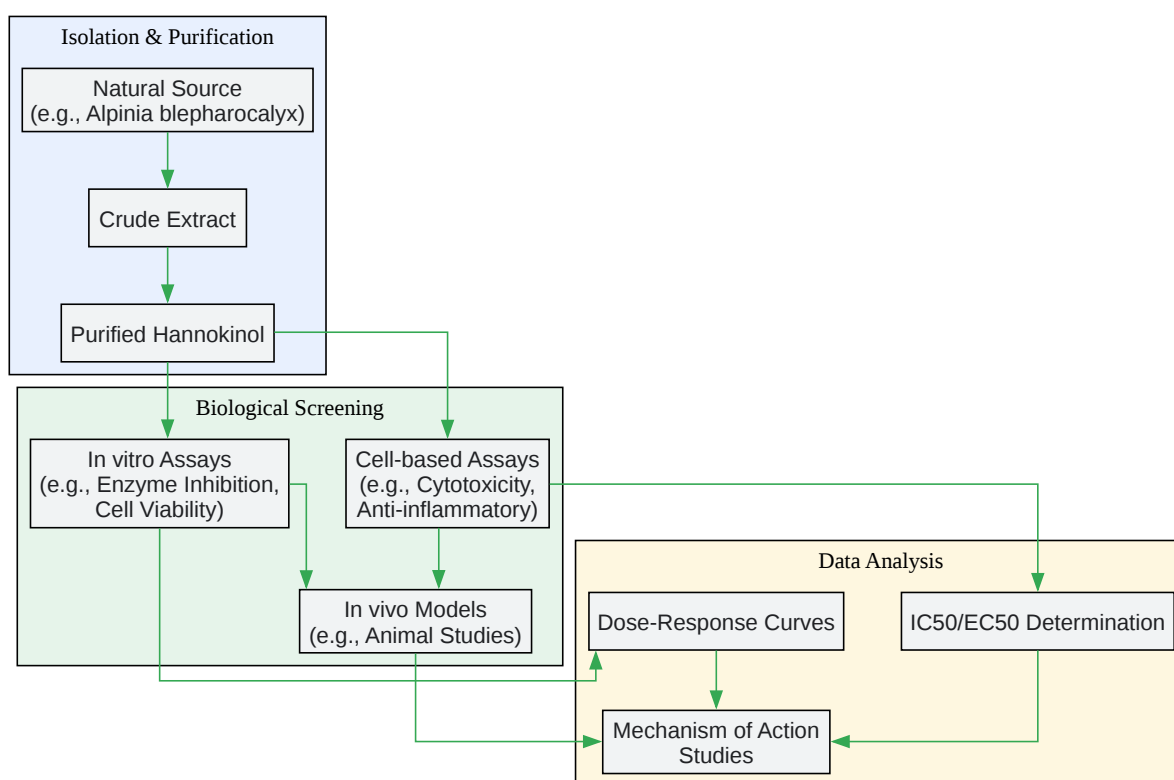
Caption: Generalized synthetic pathway to (+)-Hannokinol.

Signaling Pathways and Biological Activity

While the direct signaling pathways modulated by Hannokinol are a subject of ongoing research, its diverse biological activities suggest interactions with multiple cellular targets. For example, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines, while its anticancer properties could be linked to the induction of apoptosis or cell cycle arrest in cancer cells. Further investigation is required to fully elucidate the molecular mechanisms underlying Hannokinol's therapeutic potential.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening the biological activity of a natural product like Hannokinol.



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Caption: Workflow for biological activity screening of Hannokinol.

Conclusion

The chemical structure of (+)-Hannokinol has been well-established through spectroscopic analysis and total synthesis. Its significant biological activities make it a promising lead

compound for drug discovery. While the existence of a "**meso-Hannokinol**" is not supported by the current literature, the study of other stereoisomers of Hannokinol could provide valuable insights into its structure-activity relationship. Future research should focus on elucidating the precise molecular targets and signaling pathways of Hannokinol to fully realize its therapeutic potential.

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References

- 1. mdpi.com [mdpi.com]
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